

1-Isopropoxy-2-propanol structural formula

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Isopropoxy-2-propanol

CAS No.: 3944-36-3

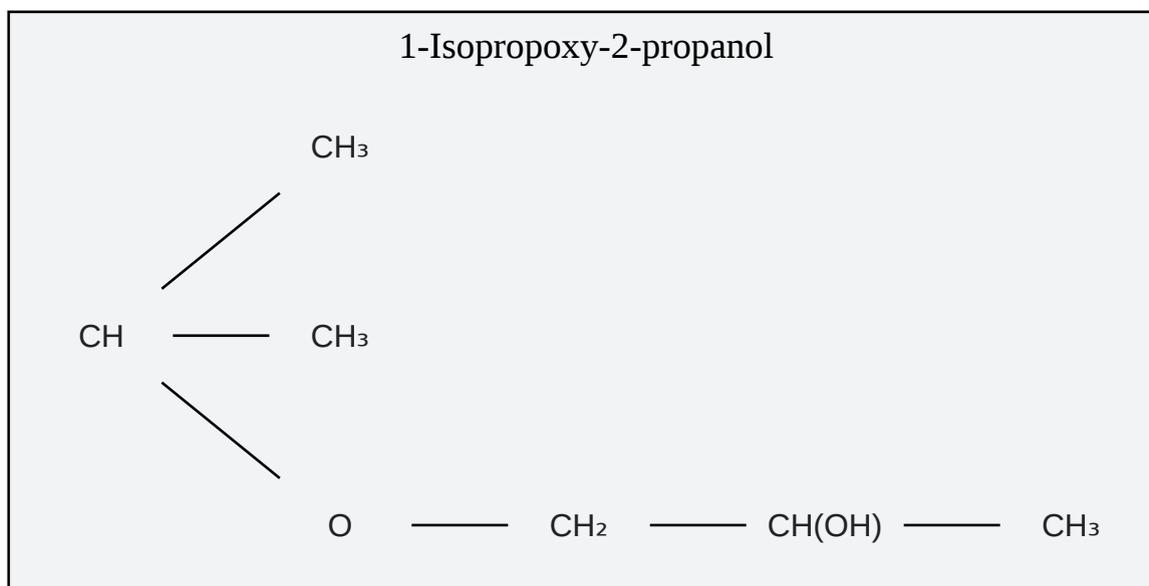
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Core Molecular Architecture and Isomerism

1-Isopropoxy-2-propanol, with the chemical formula $C_6H_{14}O_2$, is a bifunctional molecule containing both an ether linkage and a secondary alcohol group.[1][2] This unique combination imparts amphipathic properties, making it an effective solvent for a variety of industrial and commercial applications, including paints, coatings, and cleaning formulations.[3] Its formal IUPAC name is 1-(propan-2-yloxy)propan-2-ol.[4]

The core structure consists of a propane backbone. An isopropoxy group, $(CH_3)_2CH-O-$, is attached to the C1 position, and a hydroxyl group, $-OH$, is attached to the C2 position. This specific arrangement is crucial for its chemical and physical properties.

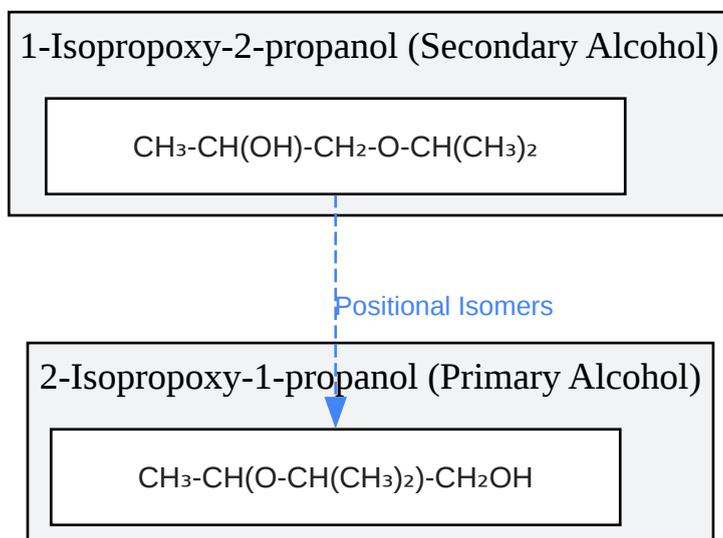


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Caption: Molecular Structure of **1-Isopropoxy-2-propanol**.

Positional Isomerism: A Critical Distinction

A key aspect of this molecule's chemistry is the existence of its primary positional isomer, 2-isopropoxy-1-propanol. In this isomer, the functional groups are reversed: the hydroxyl group is on the terminal carbon (C1), making it a primary alcohol, while the isopropoxy group is at the C2 position. This seemingly minor change significantly alters the molecule's reactivity. For instance, the primary alcohol in the isomer can be oxidized to an aldehyde and subsequently to a carboxylic acid, whereas the secondary alcohol in **1-isopropoxy-2-propanol** can only be oxidized to a ketone.



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Caption: Comparison of **1-isopropoxy-2-propanol** and its isomer.

Property	Value	Source
IUPAC Name	1-(propan-2-yloxy)propan-2-ol	[4]
Synonyms	1-Isopropoxy-2-propanol, Isopropyl propylene glycol ether	[3][4]
CAS Number	3944-36-3	[2]
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	[2]

Spectroscopic Signature for Structural Verification

Unambiguous identification of **1-isopropoxy-2-propanol** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

^1H NMR Spectroscopy: Mapping the Proton Environment

The proton nuclear magnetic resonance (^1H NMR) spectrum provides detailed information about the electronic environment, connectivity, and number of different types of protons.

- Rationale: The chemical shift (δ) of a proton is determined by the degree of shielding from the magnetic field, which is influenced by nearby electronegative atoms and functional groups. The splitting pattern (multiplicity) arises from spin-spin coupling with adjacent, non-equivalent protons, following the $n+1$ rule.

Predicted ^1H NMR Spectrum:

- ~3.6-3.8 ppm (septet, 1H): Corresponds to the methine proton of the isopropoxy group [-O-CH(CH₃)₂]. It is deshielded by the adjacent ether oxygen and split into a septet by the six equivalent methyl protons.
- ~3.4-3.6 ppm (multiplet, 1H): The methine proton bearing the hydroxyl group [-CH(OH)-]. It is deshielded by the hydroxyl group and is split by the adjacent methylene and methyl protons.
- ~3.2-3.4 ppm (multiplet, 2H): The methylene protons [-CH₂-O-]. These protons are adjacent to the ether oxygen and the chiral center, making them diastereotopic and potentially leading to a complex splitting pattern.
- ~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad singlet due to chemical exchange and does not typically show coupling.
- ~1.15 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the isopropoxy moiety [-O-CH(CH₃)₂]. They are split into a doublet by the single adjacent methine proton.
- ~1.10 ppm (doublet, 3H): The protons of the terminal methyl group [-CH(OH)CH₃]. They are split into a doublet by the adjacent methine proton.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ^{13}C NMR Signals:

- ~72-75 ppm: The methine carbon of the isopropoxy group [-O-CH(CH₃)₂].
- ~70-73 ppm: The methylene carbon attached to the ether oxygen [-CH₂-O-].
- ~65-68 ppm: The methine carbon attached to the hydroxyl group [-CH(OH)-].
- ~22-24 ppm: The two equivalent methyl carbons of the isopropoxy group [-O-CH(CH₃)₂].
- ~18-20 ppm: The terminal methyl carbon [-CH(OH)CH₃].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for confirming the presence of key functional groups.^[5]

- Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a vibrational frequency is absorbed, it indicates the presence of that bond type.
- Strong, Broadband (~3200-3600 cm⁻¹): This is the most diagnostic peak and is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is a direct result of intermolecular hydrogen bonding.^[5]
- Strong Band (~1100-1150 cm⁻¹): This absorption corresponds to the C-O stretching vibration of the secondary alcohol.
- Strong Band (~1050-1100 cm⁻¹): This peak is attributed to the C-O-C stretching vibration of the ether linkage.
- Sharp Bands (~2850-3000 cm⁻¹): These are characteristic of C-H stretching vibrations from the alkyl groups.

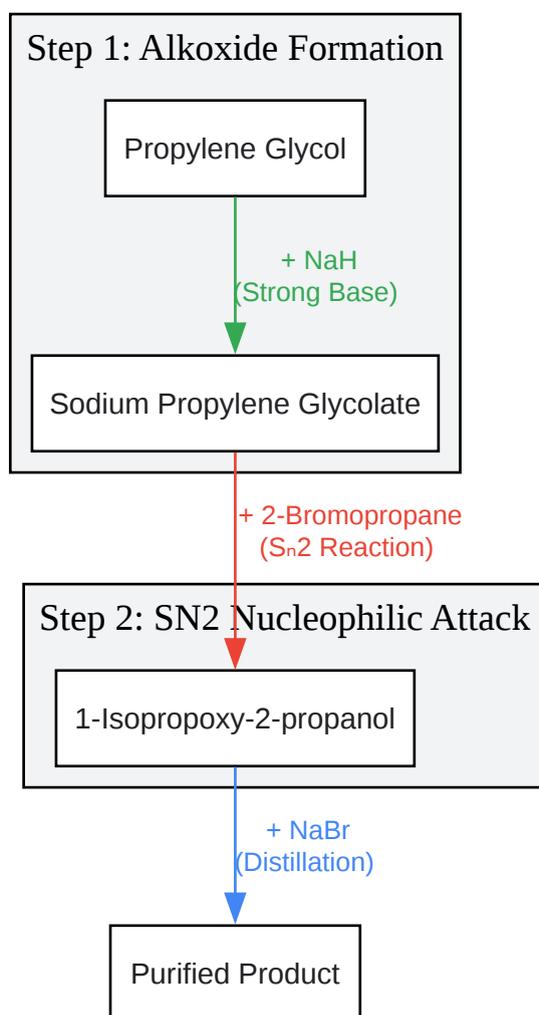
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

- Molecular Ion Peak (M^+): Expected at $m/z = 118$, corresponding to the molecular weight of $C_6H_{14}O_2$.
- Key Fragmentation Pathways:
 - Alpha-cleavage: Loss of a methyl group from the 2-propanol moiety to give a fragment at $m/z = 103$.
 - Loss of the isopropoxy group: Cleavage of the C-O ether bond can lead to fragments corresponding to the loss of $\cdot OCH(CH_3)_2$.
 - Loss of water (M-18): A common fragmentation for alcohols, resulting in a peak at $m/z = 100$.

Synthesis Protocol: Williamson Ether Synthesis

A robust and fundamental method for preparing **1-isopropoxy-2-propanol** is a variation of the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. The causality behind this choice is the reliability of the S_N2 mechanism for this class of reaction, which minimizes side reactions like elimination.



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Caption: Williamson Ether Synthesis Workflow for **1-Isopropoxy-2-propanol**.

Detailed Experimental Protocol

Objective: To synthesize **1-isopropoxy-2-propanol** from 1,2-propanediol and 2-bromopropane.

Materials:

- 1,2-Propanediol
- Sodium hydride (NaH), 60% dispersion in mineral oil

- 2-Bromopropane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane

Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- **Alkoxide Formation:** Charge the flask with anhydrous THF and add 1,2-propanediol. Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred solution. Rationale: The addition of the strong base (NaH) deprotonates the more accessible primary alcohol of 1,2-propanediol preferentially, forming the sodium alkoxide nucleophile. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
- **Nucleophilic Substitution:** Allow the mixture to warm to room temperature and stir for 30 minutes. Add 2-bromopropane dropwise via the addition funnel. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Rationale: Heating to reflux provides the necessary activation energy for the S_N2 reaction between the alkoxide and the secondary alkyl halide. THF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.
- **Workup:** Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure. Rationale:

Distillation separates the desired product from lower-boiling starting materials and higher-boiling side products.

- Characterization: Confirm the identity and purity of the collected fractions using the spectroscopic methods detailed in Section 2.

Safety and Handling

1-Isopropoxy-2-propanol is classified as a flammable liquid and can cause serious eye irritation.[2]

- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

The structural formula of **1-isopropoxy-2-propanol** is the foundation for its distinct chemical and physical properties. Its identity as a secondary alcohol and an ether dictates its reactivity, applications as a solvent, and spectroscopic signature. A thorough understanding of its structure, confirmed through a multi-faceted analytical approach (NMR, IR, MS), is essential for its effective synthesis, application, and safe handling in research and industrial settings. The protocols and causal explanations provided herein serve as a robust framework for professionals working with this versatile glycol ether.

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- To cite this document: BenchChem. [1-Isopropoxy-2-propanol structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605520#1-isopropoxy-2-propanol-structural-formula>]

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